4-(4-Propylpiperidin-1-yl)cyclohexane-1-carbonitrile
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Overview
Description
4-(4-Propylpiperidin-1-yl)cyclohexane-1-carbonitrile is a chemical compound with the molecular formula C15H26N2 It is known for its unique structure, which includes a piperidine ring substituted with a propyl group and a cyclohexane ring bonded to a carbonitrile group
Preparation Methods
The synthesis of 4-(4-Propylpiperidin-1-yl)cyclohexane-1-carbonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.
Substitution with Propyl Group: The piperidine ring is then substituted with a propyl group using alkylation reactions.
Cyclohexane Ring Formation: The cyclohexane ring is introduced through cyclization reactions.
Introduction of Carbonitrile Group: Finally, the carbonitrile group is added using cyanation reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-(4-Propylpiperidin-1-yl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Propylpiperidin-1-yl)cyclohexane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Propylpiperidin-1-yl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(4-Propylpiperidin-1-yl)cyclohexane-1-carbonitrile can be compared with other similar compounds, such as:
4-(4-Methylpiperidin-1-yl)cyclohexane-1-carbonitrile: Similar structure but with a methyl group instead of a propyl group.
4-(4-Ethylpiperidin-1-yl)cyclohexane-1-carbonitrile: Similar structure but with an ethyl group instead of a propyl group.
4-(4-Butylpiperidin-1-yl)cyclohexane-1-carbonitrile: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to these similar compounds.
Properties
CAS No. |
89129-91-9 |
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Molecular Formula |
C15H26N2 |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
4-(4-propylpiperidin-1-yl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C15H26N2/c1-2-3-13-8-10-17(11-9-13)15-6-4-14(12-16)5-7-15/h13-15H,2-11H2,1H3 |
InChI Key |
ULEKASPIUYMWDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCN(CC1)C2CCC(CC2)C#N |
Origin of Product |
United States |
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